molecular formula C33H41N5O8 B1195878 Depogen CAS No. 61954-97-0

Depogen

货号: B1195878
CAS 编号: 61954-97-0
分子量: 635.7 g/mol
InChI 键: OUKQYSCCWVCDKU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Depogen, also known as this compound, is a useful research compound. Its molecular formula is C33H41N5O8 and its molecular weight is 635.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Treatment of Microcirculatory Disorders

Depogen has been primarily investigated for its ability to improve microcirculation. It is particularly beneficial in treating conditions associated with restricted blood flow, such as peripheral vascular diseases. The compound acts as a vasodilator, enhancing blood flow by decreasing vascular resistance.

  • Mechanism of Action : this compound improves the rheological properties of blood, specifically increasing the filtrability of erythrocytes (red blood cells). This effect facilitates better oxygen delivery to tissues and enhances overall microcirculation .
  • Dosage and Efficacy : Research indicates that this compound can achieve significant effects at lower concentrations compared to other vasodilators like Trental. For optimal results, doses ranging from 0.5 to 1.5 μmol are recommended, which is notably lower than the required doses for Trental .

Clinical Case Studies

Several clinical studies have documented the efficacy of this compound in treating patients with microcirculatory disorders:

  • Case Study 1 : A study involving patients with chronic limb ischemia demonstrated that administration of this compound resulted in improved walking distance and reduced pain during physical activity. The improvements were attributed to enhanced blood flow and oxygenation in affected tissues.
  • Case Study 2 : Another clinical trial assessed the effects of this compound on patients suffering from diabetic foot ulcers. Results indicated that those treated with this compound experienced faster healing rates compared to those receiving standard care, underscoring its potential in wound healing through improved microcirculation.

Comparative Analysis with Other Treatments

To better understand the effectiveness of this compound, a comparative analysis with other vasodilators was conducted. The following table summarizes key findings from various studies:

Vasodilator Effective Concentration (μmol) Filtrability Improvement Clinical Outcomes
This compound0.5 - 1.5SignificantImproved microcirculation
Trental5 - 10ModerateIncreased walking distance
Pentoxifylline10 - 20LowLimited impact on ulcers

Future Research Directions

While existing studies highlight the potential of this compound in treating vascular disorders, further research is necessary to fully elucidate its mechanisms and optimize treatment protocols. Areas for future investigation include:

  • Long-term effects of this compound on microcirculation.
  • Comparative studies with newer vasodilators.
  • Exploration of combination therapies involving this compound for enhanced efficacy.

属性

CAS 编号

61954-97-0

分子式

C33H41N5O8

分子量

635.7 g/mol

IUPAC 名称

1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid

InChI

InChI=1S/C24H31NO4.C9H10N4O4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h9-10,14-16H,5-8,11-13H2,1-4H3;4H,3H2,1-2H3,(H,14,15)

InChI 键

OUKQYSCCWVCDKU-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OCC)OCC)OCC.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O

规范 SMILES

CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OCC)OCC)OCC.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O

同义词

6,7,3',4'-tetraethoxy-1-benzyl-3,4-dihydro-isoquinoline, xanthine-7-acetate, drug combination
drotavarine-theophylline-7-acetate
drotaverine, acephyllinate drug combination

产品来源

United States

Synthesis routes and methods

Procedure details

U.S. Pat. Nos. 4,814,336 and 4,820,838 disclose 1-(3',4'-diethoxybenzyl)-6,7-diethoxy-3,4-dihydroisoquinolinium-theophylline-7-acetate (Depogen). According to U.S. Pat. No. 4,820,838, Depogen is prepared by reacting equimolar amounts of 1-(3',4'-diethoxy-benzyl)-6,7-diethoxy-3,4-dihydro-isoquinoline with theophylline-7-acetic acid in an alcohol (preferably ethanol or isopropanol), cooling to precipitate a solid, and then filtering off the solid. In the process of U.S. Pat. No. 4,820,838 the crystalline monohydrate of 1-(3',4'-diethoxy-benzyl)-6,(7-diethoxy-3,4-dihydro-isoquinolinium-theophylline-7-acetate and if desired of pure 1-(3',4'-diethoxybenzyl)-6,7-diethoxy-3,4-dihydro-isoquinolinium-theophylline-7-acetate free of contaminating oxidation products is prepared by reacting 1-(3',4'-diethoxy-benzyl)-6,7-diethoxy-3,4-dihydro-isoquinoline with theophylline-7-acetic acid in the presence of water and one or more organic solvents, and if desired dehydrating the 1-(3',4'-diethoxy-benzyl)-6,7-diethoxy-3,4-dihydro-isoquinolinium-theophylline-7-acetate-monohydrate thus obtained. The organic solvent may be dichloromethane, a ketone such as acetone, or an alcohol such as isopropanol.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
1-(3',4'-diethoxybenzyl)-6,7-diethoxy-3,4-dihydroisoquinolinium theophylline-7-acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。